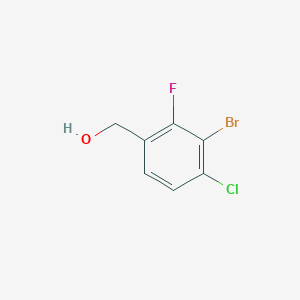

3-Bromo-4-chloro-2-fluorobenzyl Alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

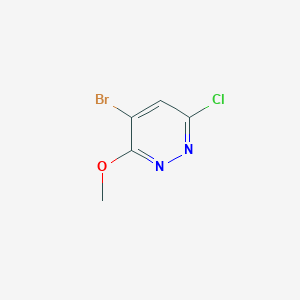

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is a chemical compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 . It is also known by its IUPAC name (4-bromo-3-chloro-2-fluorophenyl)methanol .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-chloro-2-fluorobenzyl Alcohol is 1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

3-Bromo-4-chloro-2-fluorobenzyl Alcohol has a molecular weight of 239.47 g/mol . It has a density of 1.8±0.1 g/cm3 and a boiling point of 296.0±35.0 °C at 760 mmHg . The melting point and flash point are not specified in the search results.科学的研究の応用

Pharmacology

In pharmacology, 3-Bromo-4-chloro-2-fluorobenzyl Alcohol serves as a precursor in the synthesis of various pharmacologically active molecules. Its halogenated structure makes it a valuable intermediate for constructing complex drug molecules through substitution reactions .

Material Science

The compound’s utility in material science stems from its reactivity, which allows for the modification of surface properties of materials. It can be used to introduce halogen atoms into polymer chains, potentially altering their thermal stability and mechanical properties .

Chemical Synthesis

As a building block in organic synthesis, 3-Bromo-4-chloro-2-fluorobenzyl Alcohol is employed in the preparation of benzyl derivatives. These derivatives are crucial in synthesizing a wide range of organic compounds, including dyes, fragrances, and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectrometry to identify and quantify similar compounds in complex mixtures .

Biochemistry

In biochemistry, 3-Bromo-4-chloro-2-fluorobenzyl Alcohol may be used to study enzyme-catalyzed halogenation reactions. Understanding these reactions is essential for the biosynthesis of halogenated natural products .

Environmental Applications

Environmental scientists might explore the use of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol in the degradation of pollutants. Its halogenated structure could potentially interact with organic contaminants, aiding in their breakdown .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

作用機序

Target of Action

Similar compounds are known to interact with benzylic positions in biochemical reactions . The benzylic position is a site on an organic molecule where a benzene ring is substituted with a CH2 group . This site is often the target of various chemical reactions due to its unique reactivity .

Mode of Action

The mode of action of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol is likely to involve interactions at the benzylic position . Reactions at this position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound may react via an SN1 pathway, which involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

The compound’s molecular weight (23947 g/mol) and its structural features suggest that it may have certain pharmacokinetic properties common to small organic molecules .

Result of Action

Given its potential reactivity at the benzylic position, it may induce changes in molecular structures or biochemical pathways .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical entities in the environment .

特性

IUPAC Name |

(3-bromo-4-chloro-2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDPYMNGHIYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-2-fluorobenzyl Alcohol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)